

D-Glucosamine Oxime Hydrochloride: A Technical Guide for Carbohydrate Metabolism Research

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Compound of Interest

Compound Name: *D-Glucosamine Oxime Hydrochloride*

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Introduction

D-Glucosamine and its derivatives are pivotal tools in the study of carbohydrate metabolism, offering insights into cellular processes and potential therapeutic avenues. **D-Glucosamine Oxime Hydrochloride**, a derivative of D-Glucosamine, is utilized in biochemical research related to carbohydrate metabolism and cellular signaling.^[1] While direct and extensive research on the oxime hydrochloride derivative is limited, its role can be largely understood through the well-documented effects of its parent compound, D-Glucosamine, and its common salt, D-Glucosamine Hydrochloride. This guide synthesizes the current understanding of how these glucosamine compounds modulate key metabolic pathways, providing a framework for utilizing **D-Glucosamine Oxime Hydrochloride** in experimental designs.

The primary mechanism by which glucosamine and its derivatives interfere with carbohydrate metabolism is through their interaction with hexokinase, the first and a key regulatory enzyme in the glycolytic pathway.^{[2][3]} By competing with glucose for this enzyme, these compounds can initiate a cascade of metabolic alterations, impacting glycolysis, the pentose phosphate pathway, and insulin signaling.

Mechanism of Action: Insights from D-Glucosamine and its Hydrochloride Salt

D-Glucosamine enters the cell and is phosphorylated by hexokinase to form glucosamine-6-phosphate. This action has several downstream consequences for carbohydrate metabolism.

Inhibition of Glycolysis

As a glucose analog, D-Glucosamine acts as a competitive inhibitor of hexokinase.^[2] This competition reduces the rate of glucose phosphorylation, the initial committed step of glycolysis, thereby slowing down the entire pathway.^[4] Studies have shown that D-glucosamine can lower the production of lactate, a product of glycolysis, in various cell types.^[4] Furthermore, it has been demonstrated to inhibit other glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase and lactate dehydrogenase.^[4]

Impact on the Hexosamine Biosynthesis Pathway (HBP)

The phosphorylation of D-Glucosamine to glucosamine-6-phosphate shunts it into the hexosamine biosynthesis pathway (HBP). The end-product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a crucial substrate for the glycosylation of proteins and lipids.^[5] Activation of the HBP by glucosamine has been linked to the induction of insulin resistance.^{[6][7]}

Induction of Insulin Resistance

The infusion of glucosamine has been shown to induce insulin resistance in skeletal muscle.^[6]^[8] This is thought to occur through the activation of the hexosamine pathway, which can impair post-receptor insulin signaling events.^[6] Specifically, increased levels of UDP-GlcNAc can lead to altered glycosylation of proteins involved in the insulin signaling cascade, such as the insulin receptor substrate (IRS) proteins.^[6] This can result in reduced glucose uptake and utilization in response to insulin.^{[6][7]} However, it is important to note that studies on the effect of oral glucosamine on glucose metabolism in humans have yielded mixed results.^{[9][10][11]}

Quantitative Data

While specific quantitative data for **D-Glucosamine Oxime Hydrochloride** is not readily available in the reviewed literature, the following table summarizes key findings for D-

Glucosamine and its hydrochloride salt. Researchers can use this data as a reference point for designing experiments with the oxime derivative.

Parameter	Compound	Cell/Tissue Type	Value/Effect	Reference
Glycolysis Inhibition	D-Glucosamine	Bovine Retina	Reduction in lactate production	[4]
Insulin Resistance	D-Glucosamine	Rat Skeletal Muscle	Induced significant insulin resistance to glucose uptake	[6]
Hexokinase Inhibition	N-Acetyl-D-glucosamine	Peach Fruit	Significantly inhibits hexokinase activity	[12]
MMP-3 Gene Expression	Glucosamine Hydrochloride	Human Articular Chondrocytes	Greatest reduction of induced-MMP-3 gene expression compared to other derivatives	[13]
MMP-13 Gene Expression	Glucosamine Sulfate	Human Articular Chondrocytes	Maximally decreased induced-MMP-13 gene expression compared to other derivatives	[13]

Experimental Protocols

Detailed experimental protocols for studying the effects of **D-Glucosamine Oxime Hydrochloride** on carbohydrate metabolism can be adapted from established methods used for D-Glucosamine and its other derivatives.

Protocol 1: In Vitro Glycolysis Assay

This protocol is adapted from studies on the inhibitory effect of D-glucosamine on glycolysis in bovine retina.^[4]

- **Cell Culture:** Culture the desired cell line (e.g., retinal cells, cancer cell lines) to confluence in appropriate media.
- **Incubation:** Incubate the cells with varying concentrations of **D-Glucosamine Oxime Hydrochloride** (e.g., 0.5-10 mM) for a specified period (e.g., 1-4 hours). A control group without the compound should be included.
- **Metabolite Extraction:** After incubation, wash the cells with ice-cold PBS and lyse them to extract intracellular metabolites.
- **Lactate Measurement:** Measure the concentration of lactate in the cell lysates using a commercially available lactate assay kit.
- **Data Analysis:** Compare the lactate levels in the treated groups to the control group to determine the effect of **D-Glucosamine Oxime Hydrochloride** on glycolysis.

Protocol 2: Assessment of Insulin Resistance in Adipocytes

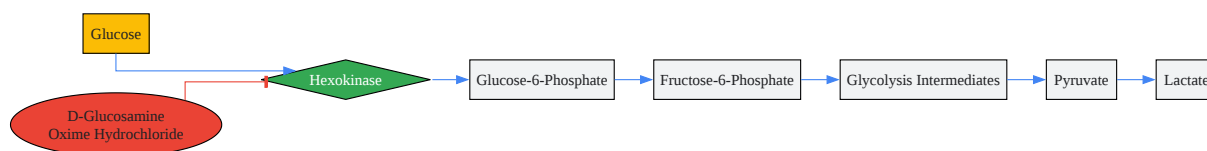
This protocol is based on studies of glucosamine-induced insulin resistance.

- **Cell Culture and Differentiation:** Culture pre-adipocyte cells (e.g., 3T3-L1) and differentiate them into mature adipocytes.
- **Treatment:** Treat the mature adipocytes with **D-Glucosamine Oxime Hydrochloride** (e.g., 1-5 mM) for 24-48 hours.
- **Insulin Stimulation:** Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).
- **Glucose Uptake Assay:** Measure glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

- Western Blot Analysis: Analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1) by Western blotting to assess signaling impairment.
- Data Analysis: Compare glucose uptake and protein phosphorylation between treated and untreated cells to evaluate the induction of insulin resistance.

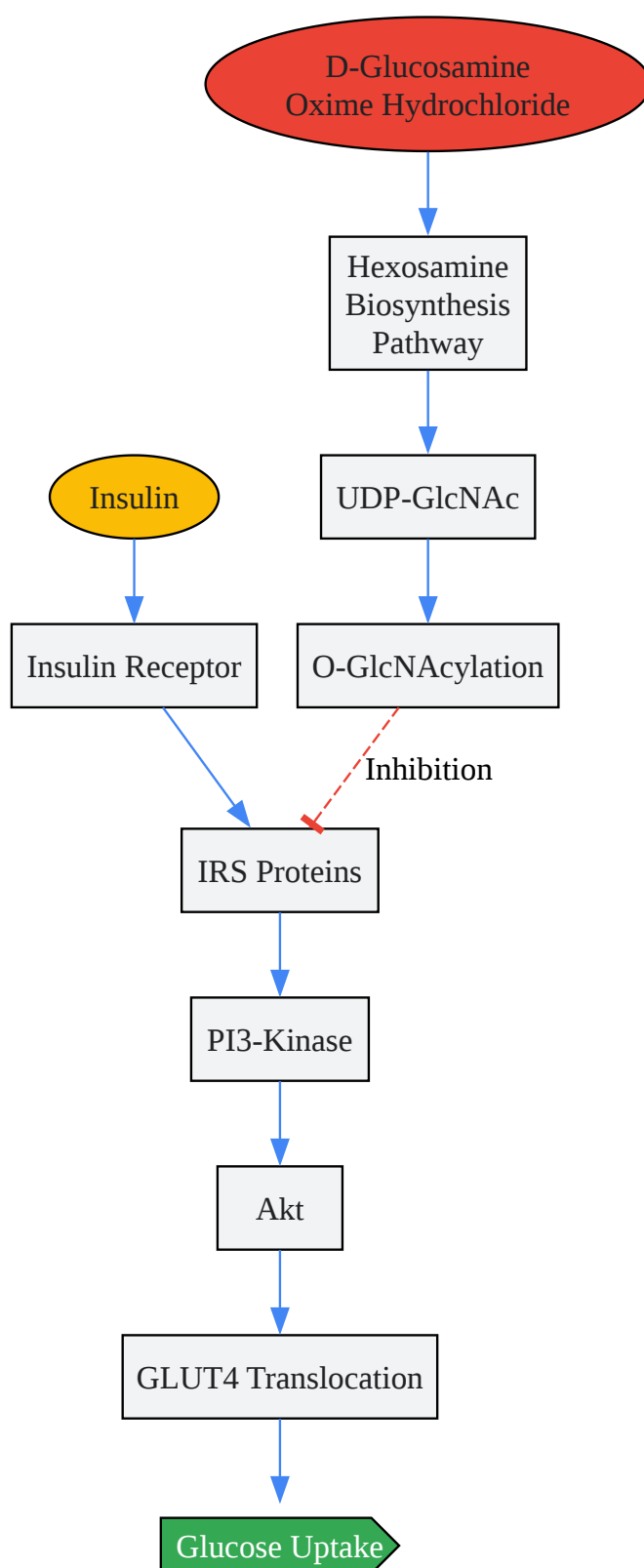
Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.



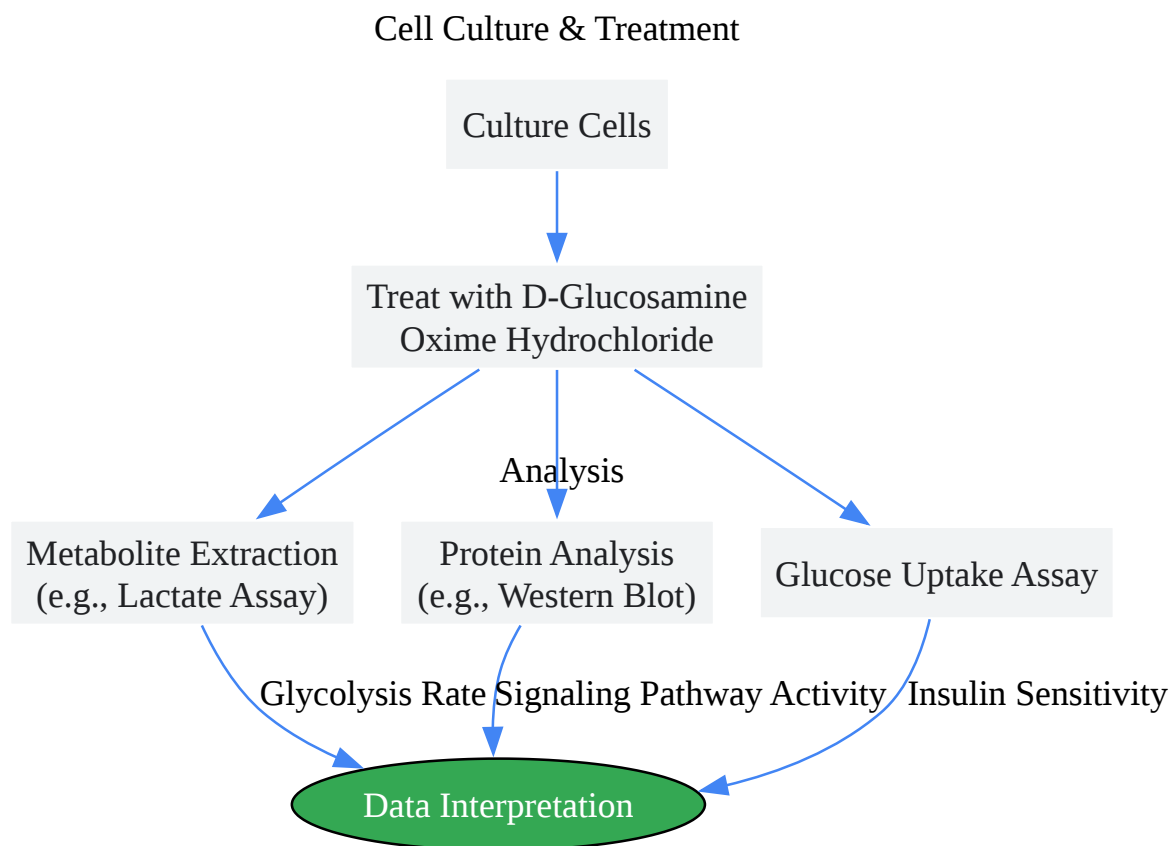
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Figure 1. Inhibition of Glycolysis by **D-Glucosamine Oxime Hydrochloride**.



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Figure 2. Induction of Insulin Resistance via the Hexosamine Biosynthesis Pathway.



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Figure 3. General Experimental Workflow for Studying Metabolic Effects.

Conclusion

D-Glucosamine Oxime Hydrochloride serves as a valuable research tool for investigating carbohydrate metabolism. Based on the extensive research on D-Glucosamine and its hydrochloride salt, it is reasonable to hypothesize that the oxime derivative will exhibit similar inhibitory effects on glycolysis and potentially modulate insulin signaling through the hexosamine biosynthesis pathway. The oxime functional group may influence its uptake, stability, and potency, warranting direct comparative studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific metabolic consequences of **D-Glucosamine Oxime Hydrochloride** administration. As with any analog, empirical validation of its effects in specific experimental systems is crucial.

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